Deca-3,5,7-trienoic acid
Description
Structure
3D Structure
Properties
CAS No. |
64701-51-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-3,5,7-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12) |
InChI Key |
FVIISBOXJVOMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CCC(=O)O |
Origin of Product |
United States |
An Overview of Polyunsaturated Fatty Acids Pufas in Biological Systems
Polyunsaturated fatty acids (PUFAs) are a unique class of fatty acids characterized by the presence of two or more double bonds within their hydrocarbon chain. nih.govyoutube.com These molecules are integral components of cellular membranes, where they influence fluidity, structure, and permeability. researchgate.net PUFAs are broadly classified into omega-3, omega-6, omega-7, and omega-9 families, distinguished by the position of the first double bond from the methyl end of the fatty acid. researchgate.net
Humans and other mammals cannot synthesize certain PUFAs, such as linoleic acid (an omega-6) and alpha-linolenic acid (an omega-3), making them essential dietary components. researchgate.netnih.gov These essential fatty acids serve as precursors for the biosynthesis of longer-chain PUFAs, like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of elongation and desaturation reactions. researchgate.netmdpi.com
The biological significance of PUFAs extends beyond their structural roles. They are precursors to eicosanoids, a group of signaling molecules that are crucial regulators of many cellular processes. researchgate.net Dysfunctions in the eicosanoid system, potentially stemming from imbalances in PUFA intake or metabolism, have been linked to a variety of common human health conditions. nih.gov Consequently, there is growing interest in the nutritional and pharmaceutical applications of PUFAs. researchgate.net
The Significance of Conjugated and Non Conjugated Trienoic Acids in Chemical Biology
Trienoic acids, which possess three double bonds, can be categorized as either conjugated or non-conjugated. This distinction lies in the arrangement of their double bonds. In non-conjugated trienoic acids, the double bonds are typically separated by a methylene (B1212753) group. jst.go.jp In contrast, conjugated trienoic acids feature alternating single and double bonds. jst.go.jp This structural difference has profound implications for their chemical properties and biological activities.
Conjugated linolenic acids (CLNs), a group of conjugated trienoic acids, have demonstrated notable cytotoxic effects on human tumor cells in laboratory settings. jst.go.jpnih.govrsc.org Studies have shown that conjugated trienoic fatty acids can be more cytotoxic to certain cancer cell lines than their conjugated dienoic counterparts, such as conjugated linoleic acid (CLA). nih.gov The conjugated triene structure can be identified by its characteristic UV absorption spectrum, which typically shows three peaks around 270 nm. jst.go.jp
Conversely, some non-conjugated trienoic acids, like alpha-linolenic acid, have been observed to possess different biological activities. For instance, research in animal models has suggested that alpha-linolenic acid may have a hypocholesterolemic effect, a property not observed with the administration of conjugated linolenic acid. cambridge.org This highlights how the arrangement of double bonds significantly influences the biological roles of these fatty acids.
Biological Functions and Molecular Mechanisms of Deca 3,5,7 Trienoic Acid
Subcellular Localization and Transport Mechanisms
The precise subcellular localization and transport mechanisms for Deca-3,5,7-trienoic acid have not been extensively detailed in experimental studies. However, computational predictions for structurally similar compounds can provide insights. For instance, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Methyl deca-3,5,7-trienoate, the methyl ester of the acid, suggest a potential for mitochondrial localization. plantaedb.com The transport of fatty acids into cellular compartments like mitochondria and peroxisomes is a critical step for their metabolic processing. Generally, long-chain fatty acids are transported into mitochondria via the carnitine shuttle, while very-long-chain fatty acids enter peroxisomes through ATP-binding cassette (ABC) transporters, such as ABCD1 and ABCD2. nih.gov The specific transporters involved in the cellular uptake and intracellular trafficking of this compound remain a subject for further investigation.
Table 1: Predicted ADMET Properties for Methyl deca-3,5,7-trienoate Data based on computational modeling.
| Property | Prediction | Probability | Source |
| Subcellular Localization | Mitochondria | 46.52% | plantaedb.com |
| Blood Brain Barrier | Permeable (+) | 92.50% | plantaedb.com |
| Human Intestinal Absorption | High (+) | 99.71% | plantaedb.com |
| Caco-2 Permeability | High (+) | 89.21% | plantaedb.com |
Involvement in Core Metabolic Pathways
As a polyunsaturated fatty acid (PUFA), this compound is integrated into the complex network of lipid metabolism. PUFAs are vital components of cellular membranes, influencing their fluidity and function, and act as signaling molecules. nih.gov The regulation of lipid homeostasis is critical for cellular health, and fatty acids are central to this process. nih.gov Retinoids, for example, have been shown to regulate lipid homeostasis by affecting the synthesis of unsaturated fatty acids and promoting triglyceride breakdown. nih.gov While the specific regulatory roles of this compound are not fully elucidated, its structure suggests it would participate in pathways involving fatty acid activation to acyl-CoA esters, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and catabolism for energy production.
The degradation of fatty acids occurs primarily through beta-oxidation in both mitochondria and peroxisomes. nih.gov Peroxisomes are particularly important for the breakdown of substrates that are poorly handled by mitochondria, including very-long-chain fatty acids, dicarboxylic acids, and various unsaturated fatty acids. nih.gov The conjugated triene structure of this compound suggests its degradation would require the peroxisomal beta-oxidation pathway. This pathway utilizes a distinct set of enzymes, including acyl-CoA oxidases and multifunctional enzymes, to shorten the fatty acid chain. nih.gov The presence of multiple double bonds necessitates auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, to reconfigure the double bonds for the beta-oxidation machinery to proceed. nih.gov The acetyl-CoA produced from each cycle can then be transported to mitochondria for complete oxidation.
Polyunsaturated fatty acids are well-known precursors for the synthesis of potent bioregulators, most notably eicosanoids, which include prostaglandins (B1171923) and leukotrienes. nih.govnih.gov This conversion is initiated by the release of the fatty acid from membrane phospholipids and subsequent oxygenation by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. nih.govnih.gov Although arachidonic acid (a C20 PUFA) is the most common precursor for eicosanoids, other PUFAs can also be metabolized through these pathways. The potential for this compound, a C10 PUFA, to serve as a direct precursor for eicosanoid-like molecules is not established.
Isoprenoid biosynthesis, which produces a vast class of natural products including cholesterol and steroid hormones, follows a different route. The fundamental building blocks for isoprenoids are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, starting from acetyl-CoA. nih.gov Therefore, this compound does not serve as a direct structural precursor for isoprenoid synthesis, although its degradation via beta-oxidation yields acetyl-CoA, which can feed into the MVA pathway. nih.gov
Molecular Interactions with Biological Targets
Research into related dienoic and trienoic fatty acids has revealed significant interactions with key cellular enzymes. Notably, certain non-methylene-interrupted trienoic and dienoic acids have demonstrated inhibitory activity against human topoisomerase I (hTop1), an enzyme critical for resolving DNA topological stress during replication and transcription. nih.govsciforum.net Inhibition of this enzyme is a key mechanism for several anticancer drugs. nih.gov Studies on synthetic analogues of natural dienoic and trienoic acids have identified compounds with dual inhibitory activity against both topoisomerase I and topoisomerase IIα. sciforum.net This suggests that this compound, as a member of this class, may possess similar modulatory effects on topoisomerases.
Table 2: Documented Inhibitory Activity of Related Unsaturated Fatty Acids
| Compound Class | Target Enzyme | Observed Effect | Source |
| 1Z,5Z,9Z-Trienoic Acids | Human Topoisomerase I (hTop1) | Moderate inhibitory activity | nih.gov |
| 5Z,9Z-Dienoic Acids | Human Topoisomerase I (hTop1) | Potent inhibition | sciforum.net |
| 11-Phenylundeca-5Z,9Z-dienoic Acid | Topoisomerase I/IIα | Dual inhibitory activity | sciforum.net |
The polyunsaturated nature of this compound makes it susceptible to lipid peroxidation , a process of oxidative degradation. nih.gov While this is a degradation process, the molecule itself could potentially modulate the activity of enzymes involved in this cascade, such as lipoxygenases, though specific inhibitory actions have not been reported.
Desaturases are enzymes responsible for introducing double bonds into fatty acyl chains. medchemexpress.com For example, fatty acid desaturase 3 (FADS3) introduces a cis double bond in specific ceramide and fatty acyl-CoA substrates. medchemexpress.com The interaction of this compound with desaturases is not documented, but as a product of desaturation, it could potentially be involved in feedback regulation of these enzymes. The roles of conjugases , enzymes that interconvert non-conjugated double bonds to a conjugated system, are also relevant, although specific modulation by this particular trienoic acid has not been characterized.
Mechanistic Studies of Biological Activities
Influence on DNA Topoisomerases and DNA Topology
There are no specific studies detailing the effects of this compound on DNA topoisomerases. DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing a critical role in processes like DNA replication, transcription, and repair. While some other polyenoic acids have been investigated as potential topoisomerase inhibitors, no such data exists for this compound. Therefore, information regarding its ability to inhibit either topoisomerase I or topoisomerase II, the nature of such potential inhibition (e.g., competitive or non-competitive), or its effects on DNA supercoiling and catenation is not available.
Mitochondrial Interactions and Bioenergetic Effects
Similarly, the scientific literature lacks specific research on the interactions between this compound and mitochondria, or its subsequent effects on cellular bioenergetics. While computational predictions for a related compound, methyl deca-3,5,7-trienoate, suggest a possibility of mitochondrial localization, this is not experimentally verified data for this compound itself. There are no available studies that have investigated the impact of this compound on mitochondrial respiration, ATP synthesis, mitochondrial membrane potential, or the production of reactive oxygen species. As a result, its role in modulating cellular energy metabolism remains uncharacterized.
Analytical Methodologies and Characterization in Deca 3,5,7 Trienoic Acid Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The unambiguous determination of the molecular structure of Deca-3,5,7-trienoic acid is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon skeleton and the connectivity of atoms. For a conjugated system like this compound, ¹H NMR provides crucial information about the olefinic protons of the conjugated double bonds, which are expected to resonate in the downfield region, typically between 5.0 and 7.0 ppm. mdpi.com The coupling constants (J-values) between these protons are indicative of the stereochemistry of the double bonds (cis or trans).
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carboxyl carbon is expected to have a characteristic chemical shift in the range of 170-180 ppm, while the sp² hybridized carbons of the conjugated system will appear in the olefinic region of the spectrum.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Conjugated Triene System
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 2.2-2.4 | t | ~7.5 |
| H-3 | 5.5-5.8 | m | - |
| H-4 | 6.0-6.3 | m | - |
| H-5 | 6.3-6.6 | m | - |
| H-6 | 6.0-6.3 | m | - |
| H-7 | 5.5-5.8 | m | - |
| H-8 | 2.0-2.2 | m | - |
| H-9 | 1.4-1.6 | m | - |
| H-10 | 0.9-1.0 | t | ~7.5 |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon chain. libretexts.org In electron ionization (EI) mass spectrometry, the molecular ion peak may be observed, along with characteristic fragment ions that can help to deduce the structure.
Chromatographic Separation and Purification Methods (e.g., GC, HPLC)
Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources or synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of fatty acids. researchgate.net For this compound, reversed-phase HPLC with a C18 column is a common choice. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid or trifluoroacetic acid, can be optimized to achieve the desired separation. Detection is often performed using a UV detector, as the conjugated triene system of this compound exhibits strong UV absorbance.
Gas Chromatography (GC) is another powerful technique for the analysis of fatty acids. gcms.cz However, due to the low volatility of the free acid, this compound is typically derivatized to a more volatile form, most commonly a fatty acid methyl ester (FAME). sigmaaldrich.comntnu.no The FAMEs are then separated on a capillary GC column, often with a polar stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). ntnu.no The retention time of the FAME of this compound is characteristic of its structure and can be used for its identification by comparison with a standard.
Development of Methods for Isomer Differentiation and Stereochemical Analysis
This compound can exist as multiple geometric isomers (cis/trans or E/Z) due to the presence of three double bonds. These isomers can have different biological activities, making their separation and identification crucial.
HPLC is a key technique for the separation of geometric isomers. mtc-usa.com The use of specialized stationary phases, such as those with phenyl or cholesterol-based chemistries, can enhance the selectivity for different isomers. mtc-usa.com The separation is often based on subtle differences in the shape and polarity of the isomers.
For the separation of enantiomers, which are non-superimposable mirror images that can arise from chiral centers in the molecule, chiral chromatography is employed. This can be achieved through the use of a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase in HPLC. chromatographyonline.com Another approach is to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Quantitative Analysis in Biological Matrices and Synthetic Products
Accurate quantification of this compound in various samples is essential for many research applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for the sensitive and selective quantification of fatty acids in complex biological matrices like plasma or tissues. These techniques combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.
In a typical quantitative workflow, a known amount of an internal standard, often a stable isotope-labeled version of the analyte, is added to the sample. The sample is then extracted and prepared for analysis. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved. For GC-MS analysis, derivatization to FAMEs is a common practice. ntnu.no
The development of a robust quantitative method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters to ensure accuracy, precision, and a low limit of detection.
Interactive Data Table: Comparison of Analytical Techniques for this compound Analysis
| Technique | Analyte Form | Purpose | Advantages | Limitations |
| ¹H and ¹³C NMR | Free Acid | Structural Elucidation | Detailed structural information, stereochemistry | Lower sensitivity |
| Mass Spectrometry | Free Acid / Derivative | Molecular Weight, Fragmentation Pattern | High sensitivity, structural information | Isomer differentiation can be challenging |
| HPLC-UV | Free Acid | Separation, Quantification | Good for conjugated systems, isomer separation | Requires chromophore, moderate sensitivity |
| GC-FID/MS | FAME derivative | Separation, Quantification | High resolution, high sensitivity | Requires derivatization, not suitable for thermolabile compounds |
| Chiral HPLC | Free Acid / Derivative | Enantiomer Separation | Separation of mirror-image isomers | Requires specialized columns/methods |
| LC-MS/MS | Free Acid | Quantification in complex matrices | High sensitivity and selectivity | Matrix effects can be a challenge |
Future Directions and Emerging Research Perspectives for Deca 3,5,7 Trienoic Acid
Discovery of Novel Biological Functions and Signalling Roles
The biological activities of many PUFAs are well-documented, ranging from anti-inflammatory to antimicrobial effects. However, the specific functions of Deca-3,5,7-trienoic acid remain largely unknown. Future research should focus on elucidating its potential roles in cellular processes.
Anti-inflammatory and Immunomodulatory Effects: Many PUFAs are precursors to signaling molecules that regulate inflammation. atamanchemicals.com It is conceivable that this compound could modulate inflammatory pathways, similar to other related compounds. smolecule.com Investigating its interaction with key inflammatory enzymes like cyclooxygenases and lipoxygenases could reveal novel anti-inflammatory properties.
Antimicrobial and Antifungal Activity: Fatty acids are known to possess antimicrobial properties. Research into the potential of this compound against various bacterial and fungal strains could lead to the development of new therapeutic agents. Studies on similar compounds have shown growth inhibition of pathogens like Staphylococcus aureus. mdpi.com
Signaling Molecule: Some fatty acids and their derivatives act as signaling molecules in various cellular processes, including the regulation of cell growth and differentiation. smolecule.com It is plausible that this compound or its metabolites could play a role in intercellular communication.
Elucidation of Uncharted Biosynthetic Pathways and Enzymatic Mechanisms
The natural occurrence and biosynthetic pathways of this compound are not well-established. Understanding its formation is crucial for both its potential biotechnological production and for identifying its physiological context.
Identification of Natural Sources: A primary research goal is to identify organisms that produce this compound. This could involve screening various microorganisms, plants, and marine life.
Enzymatic Pathways: The biosynthesis of unsaturated fatty acids involves a series of desaturase and elongase enzymes. nih.gov A key area of investigation would be the identification of specific enzymes responsible for creating the Δ3, Δ5, and Δ7 double bonds in a C10 fatty acid chain. The formation of a conjugated triene system, as seen in 3,5,7,10-hexadecatetraenoic acid, involves enzymes like Δ3,5,Δ2,4-dienoyl-CoA isomerase, suggesting a potential enzymatic route for the synthesis of the 3,5,7-triene moiety. nih.gov
Table 1: Potential Enzymes in the Biosynthesis of this compound
| Enzyme Class | Potential Function in this compound Synthesis |
| Fatty Acid Synthase (FAS) | Synthesis of the initial saturated C10 fatty acid backbone (decanoic acid). agriculturejournals.cz |
| Desaturases | Introduction of double bonds at specific positions (Δ3, Δ5, Δ7) of the fatty acid chain. nih.gov |
| Isomerases | Conversion of non-conjugated double bonds to a conjugated system, or shifting of existing double bonds. nih.gov |
Innovative Strategies for Scalable and Sustainable Synthesis
The chemical synthesis of polyunsaturated fatty acids with specific stereochemistry is often challenging. nih.gov Developing efficient and sustainable methods for producing this compound is essential for enabling its further study and potential applications.
Biocatalysis and Metabolic Engineering: Utilizing genetically engineered microorganisms could offer a sustainable route for production. nih.gov Overexpression of the relevant desaturase and isomerase genes in a suitable host, such as yeast or bacteria, could lead to the de novo synthesis of this compound. nih.govresearchgate.net
Green Chemistry Approaches: The development of synthetic routes that employ environmentally benign solvents and catalysts is a key goal in modern organic chemistry. mdpi.com For PUFA synthesis, this could involve enzymatic reactions in solvent-free systems or the use of green solvents. mdpi.com
Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps can offer a powerful strategy. For instance, chemical methods could be used to create a precursor that is then converted to the final product with high stereoselectivity by a specific enzyme.
Computational Chemistry and In Silico Modeling for Predictive SAR and Mechanistic Insights
Computational tools are increasingly used to predict the properties and activities of molecules, saving time and resources in the drug discovery and development process.
Structure-Activity Relationship (SAR) Studies: In silico modeling can be used to predict how the structure of this compound relates to its biological activity. mdpi.comresearchgate.net By creating and analyzing models of its interaction with potential protein targets, researchers can gain insights into its mechanism of action and design more potent analogs. mdpi.comresearchgate.net
Molecular Dynamics Simulations: These simulations can provide a deeper understanding of how this compound interacts with biological membranes and proteins over time. plos.org This can help to elucidate its transport, metabolism, and signaling functions.
Prediction of Physicochemical Properties: Computational methods can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for assessing its potential as a therapeutic agent. f1000research.com
Table 2: Predicted Properties of a Related Compound, (2E,4E,7E)-deca-2,4,7-trienoic acid
| Property | Predicted Value | Source |
| Molecular Weight | 166.22 g/mol | PubChem |
| XLogP3-AA | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Note: Data for (2E,4E,7E)-deca-2,4,7-trienoic acid is used due to the lack of available data for this compound. nih.gov |
Exploration of Chemical Biology Tools and Probes Based on this compound
Chemical biology tools are essential for studying complex biological systems. Fatty acids can be chemically modified to create probes that can be used to visualize and track their interactions within cells.
Fluorescent Probes: Attaching a fluorescent tag to this compound would allow for its visualization within cells, providing information on its uptake, localization, and trafficking.
Photoaffinity Probes: Incorporating a photoactivatable group would enable the identification of its binding partners. acs.org Upon exposure to light, the probe would covalently bind to nearby proteins, which could then be isolated and identified.
Bioorthogonal Probes: Introducing a bioorthogonal handle, such as an azide (B81097) or alkyne, would allow for its detection and analysis using click chemistry. escholarship.orgescholarship.org This approach can be used to study its metabolic fate and incorporation into other lipids. escholarship.org
The development of such chemical tools would be invaluable for unraveling the specific biological roles of this compound and for validating it as a potential therapeutic target. diva-portal.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
